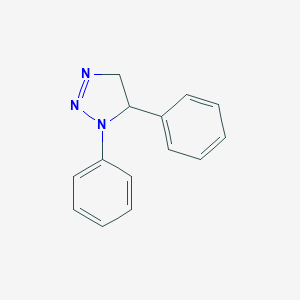

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole

Overview

Description

4,5-Dihydro-1,5-diphenyl-1H-1,2,3-triazole is a partially hydrogenated triazole derivative characterized by two phenyl substituents at positions 1 and 5 and a saturated 4,5-dihydro ring system. The compound is synthesized via cycloaddition or condensation reactions, often involving hydrazine derivatives or click chemistry approaches .

Triazoles, in general, are pivotal in medicinal chemistry, materials science, and industrial applications due to their stability, hydrogen-bonding capacity, and tunable substituent effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:

Formation of Hydrazone: An aldehyde or ketone reacts with phenylhydrazine to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the triazole ring.

The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or acetic acid, for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 1,5-diphenyl-4,5-dihydrotriazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1,5-diphenyl-1h-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.

Scientific Research Applications

Chemistry

4,5-Dihydro-1,5-diphenyl-1H-1,2,3-triazole serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the development of derivatives with enhanced properties .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial effects against various pathogens .

- Anticancer Activity : Investigations into its mechanism of action reveal that it may interfere with cellular signaling pathways associated with cancer proliferation and survival . For instance, some derivatives have been reported to induce apoptosis in cancer cells.

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development aimed at treating infections and cancer .

Industrial Applications

In the industrial sector, this compound is utilized in:

Mechanism of Action

The mechanism of action of 1,5-diphenyl-4,5-dihydrotriazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,5-Dicyano-1,2,3-triazole ()

- Structure: Fully unsaturated triazole with cyano groups at positions 4 and 3.

- Synthesis: Prepared via hydrolysis of 2-methyl-4,5-dicyano-1,2,3-triazole in aqueous NaOH .

- Applications : Energetic material precursor with high nitrogen content (detonation velocity: 7,652–8,389 m/s) .

- Key Differences: The cyano substituents and unsaturated backbone enhance thermal stability (decomposition >200°C) and energetic performance compared to the dihydro derivative.

1-Benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole ()

- Structure : Unsaturated triazole with benzyl and methoxyphenyl substituents.

- Applications : Corrosion inhibitor for API 5L X70 steel in HCl, achieving 96.8% efficiency at 50 ppm .

4,5-Diethyl-1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate ()

- Structure : Dihydro triazole with ester and oxazole substituents.

- Applications : Moderate corrosion inhibitor (53.8–92.5% efficiency in 1 M HCl) .

Functional and Application Comparisons

Pharmaceutical Potential

- 1,5-Diphenyl-1H-1,2,3-triazole (non-dihydro analog) is explored for carbonic anhydrase-II inhibition, a target for glaucoma and epilepsy .

- Dihydro variant: No direct pharmacological data are available, but the saturated ring may reduce metabolic degradation, a hypothesis supported by studies on dihydro-pyrazole analogs .

Energetic Materials

- 4,5-Di(1H-5-tetrazolyl)-1,2,3-triazole (): High-nitrogen compound with detonation velocity >8,000 m/s, used in gas-generating agents.

- Dihydro-diphenyl analog : Likely less energetic due to reduced nitrogen content and hydrogenated structure.

Corrosion Inhibition

- 1-Benzyl-4-(2-methoxyphenyl)-1H-1,2,3-triazole outperforms dihydro derivatives in acidic environments due to stronger adsorption via π-electrons and lone pairs .

Physicochemical Properties

*Inferred from structural analogs.

Biological Activity

4,5-Dihydro-1,5-diphenyl-1H-1,2,3-triazole (CAS No. 10445-22-4) is a heterocyclic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₁₄H₁₃N₃

- Molecular Weight: 223.273 g/mol

- Density: 1.15 g/cm³

- Boiling Point: 346.8 °C

Synthesis Methods:

this compound can be synthesized through various methods:

- Cyclization of Hydrazones: A common approach involves the cyclization of hydrazones with phenylhydrazine under acidic conditions. This reaction typically includes the formation of a hydrazone intermediate followed by cyclization to form the triazole ring .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or inhibition of key enzymes essential for microbial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Case Study 1: A derivative of this compound demonstrated an IC₅₀ value of 0.43 µM against HCT116 colon cancer cells, indicating potent cytotoxicity . The study revealed that treatment led to significant apoptosis and inhibition of cell migration.

- Case Study 2: Another study reported that triazole-containing hybrids exhibited strong anticancer activity across various cancer cell lines including leukemia and melanoma. The derivatives induced apoptosis via reactive oxygen species (ROS) generation and mitochondrial pathway activation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity: The compound may inhibit essential enzymes in bacteria or disrupt membrane integrity.

- Anticancer Activity: It potentially interferes with cellular signaling pathways that regulate apoptosis and cell cycle progression. Increased ROS levels lead to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC₅₀ (µM) |

|---|---|---|---|

| 4,5-Dihydro-1,5-diphenyltriazole | Moderate | High | 0.43 |

| 1,2,3-Triazole | Low | Moderate | 4.93 |

| 4-Methylthio-1H-triazole | High | Low | N/A |

This table illustrates how the compound stands out in terms of its potent anticancer effects compared to other triazoles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-dihydro-1,5-diphenyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cycloaddition or condensation reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for constructing 1,2,3-triazoles. Refluxing substituted hydrazides with aldehydes in polar solvents (e.g., DMSO or ethanol) under acidic catalysis (e.g., glacial acetic acid) yields triazole derivatives. Optimization involves adjusting reaction time (e.g., 4–18 hours), solvent choice, and stoichiometric ratios to improve yields (e.g., 65% yield reported for similar triazoles) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : and NMR identify substituent positions and dihydro regions. For example, aromatic protons in the phenyl groups appear as multiplets at δ 6.5–7.5 ppm, while dihydro protons resonate as singlets or triplets near δ 3.5–4.5 ppm .

- X-ray crystallography : SHELX software is widely used for structure refinement. High-resolution data (e.g., twinned crystals) require robust algorithms for accurate bond-length and angle determination .

- HRMS : Validates molecular weight and fragmentation patterns .

Q. How are biological activities of 1,2,3-triazoles typically screened in preclinical research?

Triazoles are evaluated for antimicrobial, anticancer, or anti-inflammatory properties using assays like MTT (cell viability), LDH (cytotoxicity), and oxidative stress markers (TAC/TOS). Functionalization of the triazole core with electron-withdrawing/donating groups (e.g., nitro, methoxy) enhances bioactivity. Dose-response curves and IC values are critical for assessing potency .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,2,3-triazole synthesis be addressed?

Regioselectivity in cycloaddition reactions is controlled by catalysts. Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium-based systems yield 1,5-isomers. For dihydrotriazoles, steric effects from phenyl substituents may influence product distribution. Computational modeling (e.g., DFT) can predict regiochemical outcomes .

Q. What strategies resolve contradictions in spectral data interpretation for dihydrotriazoles?

Discrepancies in NMR assignments (e.g., overlapping dihydro signals) are resolved via 2D techniques (COSY, HSQC) or deuterated solvent comparisons. Conflicting mass spectrometry peaks may arise from in-source fragmentation; tandem MS/MS or alternative ionization methods (e.g., MALDI) clarify molecular ions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

Partial saturation in the triazole ring reduces planarity, complicating phase determination. SHELXD/SHELXE are used for experimental phasing of non-centrosymmetric crystals. Twinning or low-resolution data require iterative refinement and validation via R-factor convergence (e.g., R < 0.05) .

Q. How can structure-activity relationships (SARs) be designed to enhance the compound’s therapeutic potential?

- Functional group variation : Introduce halogen (e.g., Cl, F) or nitro groups at phenyl rings to modulate electronic effects and binding affinity .

- Hybrid pharmacophores : Link triazole cores to pyrazole or thiazole moieties via click chemistry to exploit synergistic effects .

- In silico docking : Use molecular dynamics to predict interactions with biological targets (e.g., kinases, microbial enzymes) .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Triazole Derivatives

Table 2. Spectral Benchmarks for Characterization

Properties

IUPAC Name |

1,5-diphenyl-4,5-dihydrotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXZJVKGCPEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908979 | |

| Record name | 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10445-22-4 | |

| Record name | delta(sup 2)-1,2,3-Triazoline, 1,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010445224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diphenyl-4,5-dihydro-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.